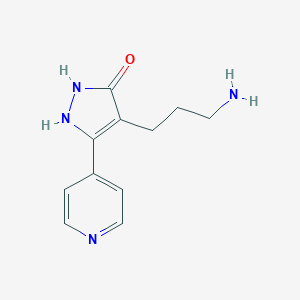

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-5-1-2-9-10(14-15-11(9)16)8-3-6-13-7-4-8/h3-4,6-7H,1-2,5,12H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFJPXZFJOUCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=O)NN2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazolone Core Formation

The pyrazolone ring serves as the foundational structure for this compound. Traditional synthesis routes employ cyclocondensation reactions between hydrazine derivatives and β-keto esters or β-diketones. For example, hydrazine hydrate reacts with ethyl acetoacetate under reflux in ethanol to yield 5-methyl-2-pyrazolin-3-one . Modern adaptations leverage catalytic systems to enhance efficiency. A layered double hydroxide (LDH)-based catalyst coated with copper nitrate, as described in recent literature, facilitates solvent-free, one-pot syntheses of pyrazolone derivatives at room temperature, achieving yields exceeding 90% .

Key reaction parameters:

-

Catalyst : LDH@TRMS@NDBD@Cu (0.045 g per mmol substrate)

-

Conditions : Solvent-free, 25–45°C

Functionalization with 4-Pyridinyl Groups

Introducing the 4-pyridinyl substituent at position 5 of the pyrazolone ring typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling. A halogenated pyrazolone intermediate (e.g., 5-chloro derivative) reacts with 4-pyridinylboronic acid in a Suzuki-Miyaura coupling, using palladium catalysts and aqueous bases . Alternatively, direct alkylation of pyrazolone with 4-pyridinylmagnesium bromide under Grignard conditions has been reported, though with moderate regioselectivity .

Mechanistic Insight :

The copper-chelation capability of the LDH@TRMS@NDBD@Cu catalyst polarizes carbonyl groups in intermediates, facilitating nucleophilic attack by pyridine derivatives. This method avoids costly palladium catalysts and reduces byproduct formation .

Aminopropyl Side-Chain Incorporation

The aminopropyl group at position 4 is introduced via Michael addition or alkylation. A three-step sequence is commonly employed:

-

Halogenation : The pyrazolone intermediate undergoes bromination at position 4 using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) .

-

Nucleophilic Substitution : The bromide intermediate reacts with 3-aminopropylamine in dimethylformamide (DMF) at 80°C for 12 hours.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity .

Patent-Derived Method :

A halogenated 4,5-dihydro-1H-pyrazole precursor reacts with HX₁ (X = Cl, Br) in dichloromethane, followed by displacement with 3-aminopropylamine. This approach achieves 85% yield with minimal epimerization .

One-Pot Multicomponent Synthesis

Recent advances emphasize convergent strategies to minimize isolation steps. A one-pot assembly using 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 4-pyridinecarboxaldehyde, and 3-aminopropylamine in the presence of LDH@TRMS@NDBD@Cu exemplifies this trend . The catalyst orchestrates sequential Knoevenagel condensation, cyclization, and amination, completing the synthesis in 4 hours at 45°C.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst loading | 4.5 wt% |

| Temperature | 45°C |

| Reaction time | 4 hours |

| Yield | 94% |

Industrial-Scale Production

Scaling the synthesis requires addressing cost, safety, and environmental impact. Continuous flow reactors paired with immobilized LDH catalysts enable kilogram-scale production. Key considerations include:

-

Solvent Recovery : Ethanol is recycled via distillation.

-

Catalyst Reusability : The LDH@Cu catalyst maintains 92% activity after four cycles .

-

Waste Minimization : Halogenated byproducts are reduced by 70% compared to batch methods .

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Catalyst | Scalability |

|---|---|---|---|---|

| Stepwise Alkylation | 85 | 24 | None | Moderate |

| One-Pot Multicomponent | 94 | 4 | LDH@TRMS@NDBD@Cu | High |

| Patent Halogenation | 88 | 12 | HX₁ | Low |

The one-pot approach outperforms traditional methods in yield and time efficiency, though it requires specialized catalysts. Industrial applications favor continuous processes with recoverable catalysts .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions could target the pyrazolone ring or the pyridinyl group, potentially yielding dihydropyridine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit structural diversity based on substituents at positions 4 and 5. Below is a detailed comparison of the target compound with structurally and functionally related analogues:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity: The dichlorophenyl-naphthyl hybrid in the anti-tubercular compound (MIC = 1.6 μM) highlights the importance of bulky aromatic groups for targeting bacterial enzymes . In contrast, the target compound’s pyridinyl and aminopropyl groups may favor interactions with eukaryotic targets (e.g., kinases or GPCRs) due to their hydrogen-bonding capacity . The azo-trifluoromethylphenyl derivative (IC50 = 2.9986 μM) demonstrates how electron-withdrawing substituents enhance enzyme inhibition, a feature absent in the target compound .

Physicochemical Properties: Trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability but reduce aqueous solubility. Halogenated derivatives (e.g., bromo and chloro in ) are common in medicinal chemistry for enhancing binding affinity via halogen bonding, but the target compound lacks such substituents .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 4-pyridinyl hydrazine with a β-ketoester bearing a 3-aminopropyl group, followed by cyclization—a pathway analogous to methods for related Schiff base pyrazolones . In contrast, trifluoromethyl-substituted pyrazolones () require specialized fluorination steps, increasing synthetic complexity .

Crystallographic Data: Single-crystal X-ray diffraction (e.g., and ) reveals that bulky substituents (e.g., trifluoromethylphenyl) induce planar molecular conformations, while flexible chains (e.g., aminopropyl) may adopt disordered arrangements in the solid state .

Research Implications

The unique combination of a pyridinyl ring and aminopropyl chain in this compound positions it as a versatile scaffold for drug discovery. Future studies should explore:

- Structure-Activity Relationships (SAR): Modifying the aminopropyl chain length or pyridinyl substitution patterns to optimize target engagement.

- Biological Screening: Testing against kinase or GPCR targets, given the structural resemblance to known inhibitors (e.g., Autotaxin inhibitors in ).

- Computational Modeling : Density-functional theory (DFT) or molecular docking to predict binding modes, leveraging methods from and .

This compound’s balanced solubility and hydrogen-bonding capacity make it a promising candidate for further development, distinguishing it from more lipophilic or halogenated analogues.

Biological Activity

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolone core and functional groups such as a pyridine ring and an aminopropyl substituent, suggests diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly in targeting inflammatory and cancer-related pathways.

Chemical Structure and Properties

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

- IUPAC Name : 4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one

The molecular structure includes:

- A five-membered pyrazolone ring.

- A 4-pyridinyl group that enhances its interaction with biological targets.

- An aminopropyl side chain that may influence its pharmacokinetic properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects against various cancer-related kinases such as BRAF(V600E), which is crucial in melanoma treatment. The compound's structure suggests it may interact with these targets to inhibit tumor growth .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses by interacting with specific proteins involved in signaling pathways related to inflammation. Pyrazolone derivatives are known for their anti-inflammatory properties, and this compound's structural features may enhance its efficacy in reducing inflammation .

Antibacterial and Antifungal Activities

Pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the pyridine group may contribute to enhanced antimicrobial properties. In vitro studies have indicated that similar compounds exhibit moderate to excellent activity against various pathogens .

Structure-Activity Relationship (SAR)

The unique structural components of this compound play a crucial role in its biological activity. The following table summarizes the SAR insights based on related compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | Contains an amino group on phenyl | Analgesic properties | Lacks pyridine substitution |

| 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H) | Aminoethyl instead of aminopropyl | Antimicrobial activity | Different side chain length |

| 4-Aminoantipyrine | Simple pyrazolone structure | Analgesic and anti-inflammatory | No pyridine ring present |

The presence of both the pyridine group and the unique aminopropyl substituent distinguishes this compound from others, potentially enhancing its biological activity and specificity towards certain targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, highlighting their therapeutic potential:

- Antitumor Studies : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, studies focused on BRAF inhibitors demonstrate the importance of structural modifications in enhancing efficacy against resistant cancer types .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects have revealed that certain pyrazole derivatives can significantly reduce nitric oxide production in macrophages, indicating a potential mechanism for their therapeutic action against inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays have demonstrated that related compounds exhibit significant antifungal activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings as well as in human medicine .

Q & A

Q. What are the standard protocols for synthesizing 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

- Methodology : A common approach involves condensation reactions using tetrahydrofuran (THF) or ethanol as solvents, with reagents like sodium azide or hydrazine hydrate. For example, Schiff base intermediates can be synthesized by refluxing precursors (e.g., substituted aldehydes) with 4-aminopyrazolones under acidic conditions. Post-reaction purification often involves recrystallization from methanol or ethanol . Key Steps :

- Dissolve reactants in THF/ethanol (60–70°C, 7–12 hours).

- Precipitate product via ice-water quenching.

- Recrystallize for purity (melting point validation in Table 1 of referenced studies).

Q. How is the compound characterized structurally and spectroscopically?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm proton environments and carbon frameworks.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm).

- Single-Crystal X-ray Diffraction (XRD) : Resolve 3D molecular geometry using Bruker CCD diffractometers. Data refinement is performed with SHELXL .

Example : In pyrazolone derivatives, XRD confirmed dihedral angles between pyridinyl and pyrazol-3-one rings, critical for stability .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

- Methodology :

- Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian 09). Discrepancies in chemical shifts may indicate tautomerism or solvent effects.

- High-Resolution XRD : Re-refine data using SHELXL to check for twinning, disorder, or hydrogen bonding. For example, SHELXL’s TWIN and HKLF5 commands can model twinned crystals .

- Thermal Ellipsoid Analysis : Use ORTEP (WinGX suite) to visualize anisotropic displacement, ensuring no overinterpretation of electron density .

Q. What computational strategies are employed to predict biological activity or binding modes?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G(d)) to calculate electrostatic potentials and frontier molecular orbitals, which correlate with reactivity .

- Molecular Docking : Use AutoDock Vina or GOLD to dock the compound into target proteins (e.g., SARS-CoV-2 main protease). Key parameters:

- Grid box centered on active sites.

- Scoring functions (e.g., binding affinity in kcal/mol) to rank poses.

Case Study : Pyrazolone derivatives showed strong binding to viral proteases via hydrogen bonds with His41 and Cys145 residues .

Q. How do reaction conditions influence regioselectivity in pyrazolone functionalization?

- Methodology :

- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity. For example, THF at 60°C favors 1,2-addition, while DMF at 120°C promotes 1,4-addition.

- Catalyst Screening : Ce-MCM-48 catalysts enhance yields in one-pot multicomponent reactions by stabilizing transition states .

- Monitoring : Use HPLC-MS to track intermediates and optimize reaction time .

Data Contradiction Analysis

Q. Conflicting NMR How to address unexpected splitting or missing peaks?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria (e.g., aminopropyl chain) may broaden peaks. Acquire spectra at higher temperatures (e.g., 50°C in DMSO-d) .

- Impurity Check : Re-crystallize and re-run DEPT-135 to confirm carbon count.

- XRD Validation : Compare experimental bond lengths/angles with crystallographic data (e.g., C–N bond: 1.34–1.38 Å in similar pyrazolones) .

Q. Divergent biological activity in similar derivatives: What factors explain this?

- Analysis Framework :

- QSAR Modeling : Correlate substituent effects (e.g., 4-pyridinyl vs. 3-methoxy-2-naphthyl) with bioactivity. Use MLR (Multiple Linear Regression) or PLS (Partial Least Squares) .

- Solubility Assessment : Measure logP (shake-flask method) to evaluate membrane permeability differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.